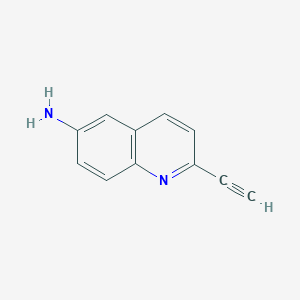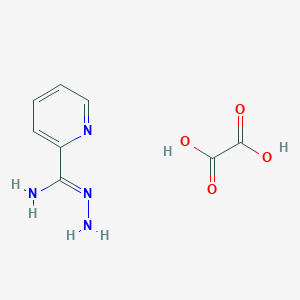
2-Pyridinecarboximidicacid,hydrazide,ethanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboximidicacid,hydrazide,ethanedioate is a chemical compound with the molecular formula C6H8N4. It is also known by other names such as pyridine-2-carboximidohydrazide and pyridine-2-hydrazidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboximidicacid,hydrazide,ethanedioate typically involves the reaction of pyridine-2-carboxylic acid with hydrazine under specific conditions. One common method involves the use of acetonitrile (MeCN), water, and phosphoric acid as the mobile phase in a reverse phase (RP) HPLC method . For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the liquid chromatography method mentioned above suggests that it can be adapted for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboximidicacid,hydrazide,ethanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s acyl hydrazide moiety displays interesting chemical properties such as an acidic proton, a relatively weak N–N bond, and carbamate functionality .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aldehydes, azodicarboxylates, and various metal-based catalysts such as rhodium and copper . Reaction conditions often involve the use of green solvents like water to minimize the use of hazardous chemicals .
Major Products Formed
The major products formed from reactions involving this compound include thioesters, esters, amides, and ketones . These products are valuable in the synthesis of bioactive molecules such as hydroxamic acids and macrocyclic enamides .
Scientific Research Applications
2-Pyridinecarboximidicacid,hydrazide,ethanedioate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Pyridinecarboximidicacid,hydrazide,ethanedioate involves its ability to chelate metal ions and inhibit topoisomerase enzymes. This inhibition leads to the arrest of the cell cycle in the S phase, which is crucial for its antitumor activity . The compound’s interaction with molecular targets such as topoisomerase I and II is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carboximidohydrazide
- Pyridine-2-hydrazidine
- Pyridine-2-carboxylic acid hydrazone
Uniqueness
2-Pyridinecarboximidicacid,hydrazide,ethanedioate is unique due to its specific chemical structure and properties. Unlike other similar compounds, it exhibits dual topoisomerase inhibition, which is rarely observed for metal complexes . This unique property makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H10N4O4 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
N'-aminopyridine-2-carboximidamide;oxalic acid |
InChI |
InChI=1S/C6H8N4.C2H2O4/c7-6(10-8)5-3-1-2-4-9-5;3-1(4)2(5)6/h1-4H,8H2,(H2,7,10);(H,3,4)(H,5,6) |
InChI Key |
VLVJIJZWDFMIHE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N)/N.C(=O)(C(=O)O)O |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


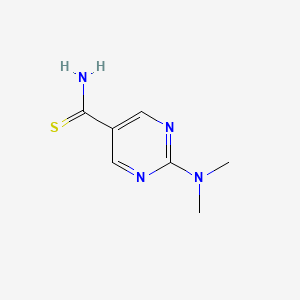

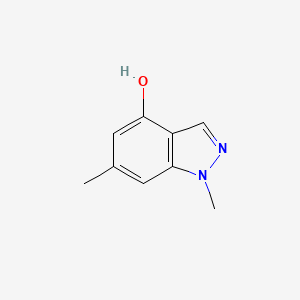
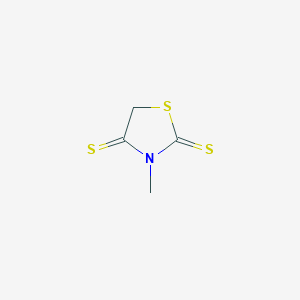
![4-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13113349.png)
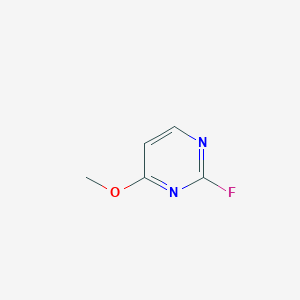
![7-Amino-2,3-dimethylpyrrolo[3,4-b]pyrazin-5-one](/img/structure/B13113366.png)
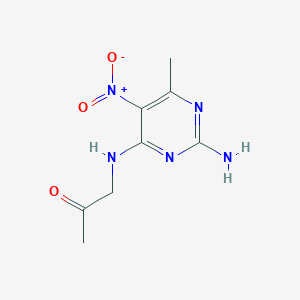
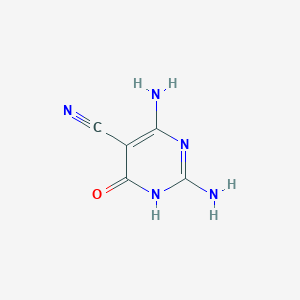
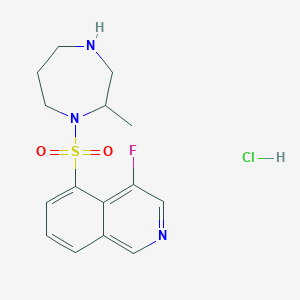
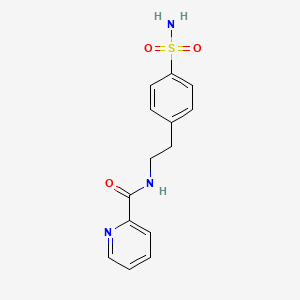
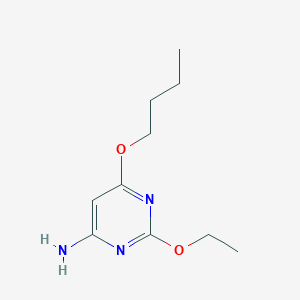
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
